Vetiveryl acetate

Description

Historical Context and Isolation from Natural Sources

The use of vetiver oil dates back centuries, particularly in its native region of the Indian subcontinent. bojensen.net However, the isolation and chemical modification of its components to create vetiveryl acetate (B1210297) is a more recent development in the history of fragrance chemistry. The first isolation of vetiveryl acetate occurred in the 1950s.

The production of this compound begins with the extraction of vetiver oil from the roots of the Vetiveria zizanioides plant, typically through steam distillation. bojensen.net This essential oil is a complex mixture of natural compounds. To create this compound, the sesquiterpene alcohols, collectively known as vetiverol, are isolated from the oil. scentree.cofraterworks.com These alcohols are then subjected to an esterification reaction, most commonly using acetic anhydride (B1165640), to produce this compound. google.com This process can be done through direct acetylation of the entire vetiver oil followed by purification, or by first isolating the vetiverol and then acetylating it. basenotes.comeuropa.eu

The Vetiveria zizanioides Origin and its Essential Oil Precursors

Vetiveria zizanioides, also known as Chrysopogon zizanioides, is a perennial grass belonging to the Poaceae family, native to India. perfumerflavorist.comarogreen.com It is now cultivated in many tropical regions worldwide, including Haiti, Indonesia, and Réunion, for its aromatic roots. bojensen.netperfumerflavorist.com The essential oil extracted from these roots is a viscous, amber-colored liquid with a characteristic earthy and woody scent. bojensen.net

Complex Nature of this compound: A Mixture of Sesquiterpenoid Esters

This compound is not a single chemical compound but rather a complex mixture of sesquiterpenoid esters. scentree.coeuropa.eugoogle.com This complexity arises because its precursor, vetiverol, is itself a mixture of numerous sesquiterpene alcohols. scentree.coscentree.co Consequently, the acetylation process converts this array of alcohols into their corresponding acetate esters.

The exact composition of this compound can vary significantly depending on the source of the vetiver oil and the specific acetylation process used. europa.eu Research indicates that this compound can contain over 100 different constituents. europa.eu The major ester component is typically khusimyl acetate, derived from the primary alcohol in vetiverol, khusimol. scentree.coscentree.cochemicalbook.in Other identified ester constituents include isonootkatol acetate. europa.eu The intricate blend of these various esters contributes to the unique and valued fragrance profile of this compound. researchgate.net

Structure

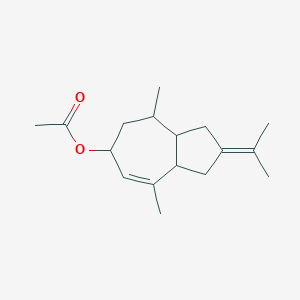

2D Structure

3D Structure

Properties

IUPAC Name |

(4,8-dimethyl-2-propan-2-ylidene-3,3a,4,5,6,8a-hexahydro-1H-azulen-6-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O2/c1-10(2)14-8-16-11(3)6-15(19-13(5)18)7-12(4)17(16)9-14/h6,12,15-17H,7-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAVFEMBKDRODDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C=C(C2C1CC(=C(C)C)C2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60861750 | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless solid; Sweet woody aroma | |

| Record name | Vetiveryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Vetiveryl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1845/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

117-98-6, 62563-80-8 | |

| Record name | Vetivert acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vetiveryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vetiverol, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062563808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Azulenol, 1,2,3,3a,4,5,6,8a-octahydro-4,8-dimethyl-2-(1-methylethylidene)-, 6-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60861750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,3a,4,5,6,8a-octahydro-2-isopropylidene-4,8-dimethylazulen-6-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vetiverol, acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VETIVERYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5JO63XGNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vetiveryl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037832 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Pathways and Methodologies for Vetiveryl Acetate

Traditional Industrial Acetylation Processes

The conventional synthesis of vetiveryl acetate (B1210297) is a multi-step chemical process that has been refined over decades by the fragrance industry. researchgate.net This process begins with the essential oil extracted from the roots of the Vetiveria zizanioides plant and aims to convert the naturally occurring sesquiterpene alcohols into their corresponding acetate esters. researchgate.netchemicalbook.in

Esterification of Sesquiterpene Alcohols from Vetiver Oil with Acetic Anhydride (B1165640)

The core of traditional vetiveryl acetate production is the esterification of the sesquiterpene alcohol fraction of vetiver oil, known as vetiverol. scentree.covetiver.org This process typically involves reacting either the crude vetiver oil or, more commonly, a refined fraction rich in these alcohols, with acetic anhydride. satt.frgoogle.com Acetic anhydride serves as the acetylating agent, donating an acetyl group to the alcohol functional groups of the sesquiterpenes, thereby forming the desired esters. arogreen.com This transformation is fundamental in modifying the scent profile of the raw oil, masking some of the harsher notes and enhancing its woody, earthy characteristics. The starting material, vetiverol, is not a single compound but a complex mixture of primary, secondary, and tertiary sesquiterpene alcohols, which contributes to the chemical complexity of the final this compound product. researchgate.net

There are several approaches to this initial step. One method involves the direct acetylation of the entire crude vetiver oil. satt.freuropa.eu A more refined method involves first isolating the alcohol-rich fraction (vetiverol) from the oil through techniques like repeated distillation (rectification) before proceeding with acetylation. europa.eu A previously used, though less common, method involved extracting the vetiver alcohols using boric acid or phthalic anhydride prior to acetylation. europa.eu

Role of Catalysts and Reaction Conditions in Acetylation

To facilitate the esterification reaction, various catalysts and specific reaction conditions are employed. The choice of catalyst and conditions can influence the reaction rate and the composition of the final product. Common industrial methods utilize catalysts such as phosphoric acid or sulfuric acid. scentree.coeuropa.euscentree.co The reaction with acetic anhydride is often carried out at elevated temperatures, sometimes reaching up to 120°C. google.comeuropa.eugoogle.com

Alternative catalytic systems include the use of sodium acetate in refluxing toluene. google.comgoogle.com The conditions are carefully controlled to ensure the efficient conversion of the vetiver alcohols into their acetate forms. These traditional chemical methods are effective but are often associated with high energy consumption and the use of strong acids. google.com

| Parameter | Description |

| Acetylating Agent | Acetic anhydride is the most commonly used reagent. chemicalbook.ineuropa.eu |

| Catalysts | Phosphoric acid, Sulfuric acid, Sodium acetate. scentree.cogoogle.comeuropa.euscentree.co |

| Temperature | Can range from room temperature to 120°C depending on the specific process. google.comeuropa.eugoogle.com |

| Solvent | Toluene may be used, particularly in processes involving sodium acetate. google.comgoogle.com |

Post-Synthesis Purification Techniques: Fractionated Distillation

Following the acetylation reaction, the resulting crude product is a complex mixture containing the desired this compound, unreacted alcohols, excess acetic anhydride, the catalyst, and various byproducts. chemicalbook.ineuropa.eu To obtain a product suitable for use in fine fragrances, this raw mixture must undergo extensive purification. europa.eu

The primary method for purifying this compound is fractionated distillation, also known as rectification. chemicalbook.ineuropa.eu This technique separates compounds based on their different boiling points. vetiver.orgvetiver.org Through careful, repeated distillation under high vacuum, the lighter, more volatile components and the heavier, less volatile residues are removed. vetiver.orgvetiver.org This allows for the isolation of a refined this compound fraction with the desired purity and olfactory characteristics. chemicalbook.in The purification process also includes neutralization and washing steps to remove any remaining acidic catalysts and byproducts. europa.eu

Sustainable and Biocatalytic Synthesis Approaches

In response to market demands for natural and environmentally friendly processes, significant research has been directed towards sustainable alternatives to traditional chemical synthesis. satt.frsci-hub.se Biocatalysis, using enzymes to mediate chemical reactions, has emerged as a promising pathway for producing this compound. sciensage.info

Lipase-Catalyzed Acylation of Vetiver Essential Oil

A leading sustainable approach involves the use of lipases, a class of enzymes, to catalyze the acylation of vetiver oil. sciensage.infonih.gov This biocatalytic method presents a green alternative to conventional chemical processes. nih.gov The reaction is typically performed using an immobilized lipase (B570770), which allows the enzyme to be easily recovered and recycled, improving the economic viability and sustainability of the process. nih.govresearchgate.net

Studies have demonstrated the successful development of competitive processes using a recyclable immobilized lipase from Candida antarctica at a 10% w/w ratio. nih.govresearchgate.net This enzymatic process can be scaled up to the kilogram level, delivering the target product with good productivity, reaching up to 90 g L⁻¹ h⁻¹. nih.govresearchgate.net The reactions are carried out under mild conditions, such as at room temperature, which significantly reduces the energy consumption compared to traditional methods. google.comgoogle.com This approach can utilize natural acylating compounds, allowing the final this compound to be classified as a 100% natural ingredient. satt.fr

| Parameter | Traditional Chemical Acetylation | Lipase-Catalyzed Acylation |

| Catalyst | Strong acids (e.g., H₃PO₄, H₂SO₄) scentree.coeuropa.eu | Immobilized Lipase (e.g., from Candida antarctica) nih.govresearchgate.net |

| Reaction Conditions | High temperatures (up to 120°C) google.comeuropa.eu | Mild conditions (e.g., room temperature) google.comgoogle.com |

| Sustainability | High energy consumption, waste production google.comsci-hub.se | Lower energy use, recyclable catalyst, less waste sci-hub.senih.govresearchgate.net |

| Product Classification | Synthetic or semi-synthetic google.comsci-hub.se | Can be classified as 100% natural satt.fr |

Investigation of Chemoselectivity between Sesquiterpene Alcohols in Enzymatic Acetylation

A key feature and significant advantage of lipase-catalyzed synthesis is its high degree of chemoselectivity. sci-hub.senih.gov Vetiver oil is a complex mixture containing primary, secondary, and tertiary sesquiterpene alcohols. researchgate.net Unlike traditional chemical acetylation, which tends to convert all alcohol types indiscriminately, enzymatic acetylation exhibits a strong preference for certain structures. sci-hub.se

Detailed analysis using comprehensive two-dimensional gas chromatography/mass spectrometry (GC×GC–MS) has revealed that lipase-catalyzed reactions show high chemoselectivity in favor of the primary sesquiterpene alcohols. researchgate.netnih.govresearchgate.net This means that the enzyme selectively converts the primary alcohols into their acetate esters, while leaving the majority of the secondary and tertiary alcohols unreacted. google.comsci-hub.se This selective transformation results in a this compound with a distinctly different chemical composition and, consequently, a different olfactory profile compared to the product from chemical synthesis. sci-hub.se The enzymatic product retains the characteristics of the unreacted secondary and tertiary alcohols, leading to a unique and complex fragrance. google.com

Environmental and Economic Advantages of Biocatalysis for this compound Production

The use of biocatalysis, specifically enzymatic processes, in the production of this compound presents significant environmental and economic advantages over traditional chemical synthesis methods. tudelft.nlappliedcatalysts.com These benefits align with the principles of green chemistry, aiming for more sustainable and efficient industrial processes. tudelft.nl

Environmental Advantages:

Biocatalytic methods for producing this compound are inherently more environmentally friendly. appliedcatalysts.com A key advantage is the use of mild reaction conditions, such as ambient temperatures and atmospheric pressure, which significantly reduces energy consumption compared to conventional chemical processes that often require high temperatures and pressures. tudelft.nlsci-hub.se This leads to a smaller carbon footprint and less reliance on fossil fuels. appliedcatalysts.com

Furthermore, biocatalysis often utilizes water as a solvent and avoids the need for hazardous organic solvents and harsh chemical reagents like acetic anhydride and strong acids, which are common in traditional acetylation. sci-hub.sesatt.fr This minimizes the generation of toxic waste and by-products, leading to cleaner and safer manufacturing processes. appliedcatalysts.com The enzymes themselves are biodegradable, further contributing to the reduced environmental impact. tudelft.nl The specificity of enzymes also results in higher product purity with fewer side reactions, diminishing the need for extensive and energy-intensive purification steps. appliedcatalysts.com

A comparative overview of the environmental impact of biocatalysis versus traditional chemical synthesis is presented in Table 1.

Table 1: Environmental Impact Comparison

| Feature | Biocatalysis for this compound | Traditional Chemical Synthesis |

|---|---|---|

| Energy Consumption | Low (operates at mild conditions) tudelft.nl | High (requires elevated temperatures and pressures) google.com |

| Solvent Use | Primarily water or green solvents tudelft.nl | Often requires hazardous organic solvents sci-hub.se |

| Waste Generation | Minimal by-products, biodegradable catalysts appliedcatalysts.com | Significant generation of hazardous waste sci-hub.se |

| Catalyst | Enzymes (natural, biodegradable) tudelft.nl | Often heavy metals or corrosive acids google.com |

| Sustainability | High (renewable resources, lower pollution) appliedcatalysts.com | Low (petrochemical-based, higher pollution) sci-hub.se |

Economic Advantages:

From an economic standpoint, biocatalysis offers several compelling benefits. The reduced energy requirements directly translate to lower operational costs. appliedcatalysts.com While the initial cost of enzymes can be a factor, the ability to immobilize and reuse these biocatalysts for multiple reaction cycles significantly improves their cost-effectiveness. tudelft.nlsci-hub.se This reusability, coupled with the potential for continuous flow reactor systems, enhances process efficiency and productivity. sci-hub.se

The high selectivity of enzymes leads to higher yields of the desired this compound, maximizing the conversion of the valuable vetiver essential oil raw material. appliedcatalysts.comresearchgate.net This is particularly important given that approximately 10% of the worldwide production of vetiver essential oil is transformed into this compound. sci-hub.se The improved purity of the final product also reduces downstream processing costs associated with purification. appliedcatalysts.com

Moreover, the demand for "natural" and sustainably produced fragrance ingredients is a growing market trend. satt.fr Biocatalytic processes allow for the production of this compound that can be classified as natural, commanding a higher market price and offering a competitive edge. sci-hub.sesatt.fr

Scale-Up Considerations for Sustainable Industrial Production

Transitioning the biocatalytic production of this compound from the laboratory to an industrial scale requires careful consideration of several factors to maintain efficiency, sustainability, and economic viability.

A key aspect is the selection and optimization of the biocatalyst. Immobilized enzymes are generally preferred for industrial applications due to their enhanced stability and ease of separation from the reaction mixture, which allows for their reuse. tudelft.nlsci-hub.se For instance, a competitive process was developed using a recyclable immobilized lipase at a 10% w/w loading, which was successfully used up to the kilogram scale. researchgate.net The choice of the support material for immobilization is also critical to prevent enzyme leaching and ensure long-term activity. sci-hub.se

Reactor design and process optimization are also paramount. The use of continuous flow reactors can offer advantages over batch reactors by improving productivity and allowing for better control over reaction parameters. sci-hub.se A study demonstrated a productivity of up to 90 g L⁻¹ h⁻¹ in a lipase-catalyzed process. researchgate.net The concentration of the vetiver essential oil, which contains the substrate vetiverol (approximately 40% of the oil), needs to be optimized. sci-hub.se Working concentrations of at least 500 g/L of the essential oil have been suggested to be feasible. sci-hub.se

Downstream processing for product recovery and purification must also be designed to be sustainable. The high chemoselectivity of the enzymatic reaction towards primary sesquiterpene alcohols simplifies purification, as fewer by-products are formed compared to chemical methods. sci-hub.seresearchgate.net

Finally, ensuring a stable and sustainable supply of the raw material, vetiver essential oil, is crucial for large-scale production. arogreen.com This involves supporting sustainable agricultural practices for the cultivation of vetiver to ensure the long-term availability of this key starting material. arogreen.com

Table 2: Key Parameters for Scale-Up of Biocatalytic this compound Production

| Parameter | Consideration | Example/Finding |

|---|---|---|

| Biocatalyst | Immobilization for stability and reusability. tudelft.nlsci-hub.se | Recyclable immobilized lipase used at 10% w/w. researchgate.net |

| Reactor Type | Continuous flow for enhanced productivity. sci-hub.se | A productivity of up to 90 g L⁻¹ h⁻¹ was achieved. researchgate.net |

| Substrate Concentration | Optimization to maximize output. sci-hub.se | Feasible working concentration of at least 500 g/L of vetiver essential oil. sci-hub.se |

| Downstream Processing | Simplified due to high reaction selectivity. sci-hub.seresearchgate.net | Enzymatic process is selective towards primary alcohols. sci-hub.se |

| Raw Material Supply | Sustainable sourcing of vetiver oil. arogreen.com | Supporting sustainable vetiver cultivation. arogreen.com |

Exploration of Novel Catalytic Systems for Vetiveryl Ester Synthesis

Research into novel catalytic systems for vetiveryl ester synthesis is driven by the need for even more efficient, selective, and sustainable production methods. While lipases have been extensively studied and proven effective, the exploration of other enzymes and catalytic systems continues.

Recent patents have highlighted the use of novel esterase sequences for the synthesis of vetiveryl esters. mdpi.commdpi-res.com These esterases may offer different selectivities or improved performance under specific industrial conditions compared to commercially available lipases.

Beyond biocatalysis, novel chemical catalytic systems are also being investigated. For example, a new catalytic system comprising 3,6-dichloro-1,2,4,5-tetrazine (B31795) with zinc acetate as an additive has been developed for the synthesis of other ester derivatives. rsc.org While not yet applied to this compound, such systems could offer alternative pathways for synthesis under mild conditions.

The primary goals of exploring these novel systems are to:

Improve catalyst efficiency and productivity.

Enhance selectivity towards specific alcohols within the complex mixture of vetiver oil to create unique fragrance profiles.

Reduce process costs through more active or stable catalysts.

Further improve the sustainability profile by using more environmentally benign catalysts and reaction conditions.

The development of new catalytic systems, whether biological or chemical, holds the potential to further refine the synthesis of this compound, leading to novel products and more sustainable manufacturing processes. researchgate.net

Comprehensive Analytical Characterization and Constituent Profiling of Vetiveryl Acetate

Advanced Chromatographic Techniques for Separation and Identification

The molecular complexity of vetiveryl acetate (B1210297), which can contain over 200 distinct compounds, presents a significant analytical challenge. mdpi.com To unravel this complexity, advanced chromatographic techniques are indispensable.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID)

Comprehensive two-dimensional gas chromatography (GC×GC) has emerged as a powerful tool for the in-depth analysis of vetiveryl acetate. researchgate.netsci-hub.se This technique utilizes two columns with different stationary phases to achieve a much higher separation power than conventional one-dimensional GC. nih.govazom.com The effluent from the first-dimension (¹D) column is continuously transferred to a second, shorter, and narrower-bore second-dimension (²D) column via a modulator. azom.com This process creates a two-dimensional chromatogram with significantly increased peak capacity, allowing for the resolution of co-eluting compounds. mdpi.comazom.com

The coupling of GC×GC with both mass spectrometry (MS) and flame ionization detection (FID) provides complementary information. mdpi.com MS offers structural information for identification, while FID provides accurate quantification. google.com This dual-detector setup is crucial for both qualitative and quantitative profiling of this compound's complex mixture. mdpi.comnih.gov Studies have shown that GC×GC-MS/FID analysis can identify over 200 compounds in this compound samples, providing valuable data to understand the impact of manufacturing processes on the final product's composition and aroma. mdpi.comnih.gov

A typical GC×GC setup for this compound analysis might involve a non-polar ¹D column and a polar ²D column. This arrangement separates compounds based on their boiling points in the first dimension and polarity in the second, providing a structured two-dimensional separation space. google.com

Table 1: Example GC×GC-MS/FID Parameters for this compound Analysis

| Parameter | Setting |

| ¹D Column | DB-5MS (30 m × 0.25 mm × 0.25 μm) |

| ²D Column | DB-WAX (1 m × 0.1 mm × 0.1 μm) |

| Modulation Period | 6 seconds |

| ¹D Oven Program | 50°C to 140°C at 10°C/min, then to 188°C at 1°C/min, then to 200°C at 2°C/min, and finally to 250°C at 20°C/min (hold 4.5 min) |

| ²D Oven Program | 50°C to 140°C at 10°C/min, then to 150°C at 1.25°C/min, and finally to 250°C at 3°C/min |

| MS Detector | 70 eV, scan range 50-280 amu |

| FID Detector | Standard conditions |

This table presents a hypothetical but representative set of parameters based on common practices in the field.

Application of GC×GC for Isomer Resolution and Trace Impurity Quantification in this compound

The high resolving power of GC×GC is particularly advantageous for separating the numerous isomers present in this compound. mdpi.com Many of the sesquiterpene derivatives in vetiver oil and its acetylated product exist as structural and stereoisomers, which often have very similar boiling points and mass spectra, making their separation by conventional GC challenging. researchgate.netazom.com GC×GC can effectively resolve these isomers, providing a more accurate compositional profile.

Furthermore, GC×GC is highly effective for the quantification of trace impurities. mdpi.com The modulation process concentrates the analyte bands before they enter the second column, leading to an enhanced signal-to-noise ratio and lower detection limits. azom.com This allows for the accurate measurement of minor components, including residual unreacted vetiverols and other byproducts, at levels below 0.1%.

Capillary Preparative Gas Chromatography for Isolation of Ester Constituents

For the definitive structural elucidation of unknown or novel constituents, isolation of the pure compound is often necessary. Capillary preparative gas chromatography (prep-GC) is a technique used to isolate milligram quantities of individual components from a complex mixture like this compound. researchgate.netnih.govresearchgate.net The separated compounds are collected after the chromatographic column, providing pure samples for further analysis by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov In the analysis of this compound, prep-GC has been instrumental in isolating numerous ester constituents, enabling their complete spectral characterization. researchgate.netnih.govresearchgate.net

Spectroscopic and Spectrometric Methods for Structural Elucidation

Once separated, the individual constituents of this compound must be structurally identified. Spectroscopic and spectrometric methods are the primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Constituent Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules. google.comresearchgate.net Following isolation by prep-GC, ¹H and ¹³C NMR, along with two-dimensional NMR experiments (like COSY, HSQC, and HMBC), provide detailed information about the carbon-hydrogen framework of a molecule, allowing for the unambiguous determination of its structure and stereochemistry. researchgate.net The purity of reference compounds used for calibration in quantitative analyses is also confirmed using NMR. google.comgoogle.com For instance, the structures of 23 major ester constituents of this compound were confirmed after their isolation through a combination of chromatographic techniques and subsequent NMR analysis. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Identification

Mass spectrometry (MS), particularly when coupled with gas chromatography, is a cornerstone of this compound analysis. researchgate.netgoogle.com The mass spectrometer provides two key pieces of information for each separated compound: its molecular weight and a fragmentation pattern. mdpi.com The fragmentation pattern, which is a result of the molecule breaking apart in a characteristic way, serves as a "fingerprint" that can be compared to spectral libraries for identification. google.commdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound, further aiding in its identification. mdpi.com In the context of this compound, MS is used to identify constituents by matching their mass spectra against commercial and in-house databases built from previously identified or synthesized compounds. google.com

Olfactometric Analysis for Odor-Impact Compound Identification

Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique that couples the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. odourobservatory.orgwikipedia.org This method is instrumental in identifying the specific volatile compounds within a complex mixture, such as this compound, that are responsible for its characteristic aroma. glsciences.eunih.gov In a typical GC-O setup, the effluent from the gas chromatography column is split, with one portion directed to a standard detector like a mass spectrometer (MS) or flame ionization detector (FID) for chemical identification and quantification, and the other portion sent to a sniffing port where a trained sensory panelist can evaluate the odor of the eluting compounds. odourobservatory.org

Several GC-O methods can be employed for sensory profiling, including detection frequency, dilution to threshold (Aroma Extract Dilution Analysis - AEDA), and direct intensity evaluation. wikipedia.orgglsciences.eu Detection frequency involves a panel of assessors to determine how many perceive an odor at a specific retention time. wikipedia.org AEDA involves analyzing a dilution series of the sample to determine the odor potency of each compound. wikipedia.orgglsciences.eu Direct intensity methods involve panelists rating the perceived intensity of the eluting odors. wikipedia.org These methods provide valuable data on the odor-impact compounds in this compound, helping to define its unique and prized fragrance profile.

This compound's complex aroma is a result of the interplay between numerous odor-active compounds, primarily ketones and esters. nih.govresearchgate.net While the acetylation process transforms the primary alcohols of vetiver oil, it leaves the key ketones largely intact, allowing them to significantly influence the final fragrance profile. nih.govresearchgate.net

Key Odor-Active Ketones:

Khusimone : This norketone is widely recognized as a significant contributor to the characteristic vetiver scent, often described as rhubarb- and grapefruit-like. nih.govtinkturenpresse.de

Ziza-6(13)-en-3-ones : These ketones also play a major role in defining the odor character of this compound. nih.govresearchgate.net

Key Odor-Active Esters:

Khusimyl acetate : This is a principal ester in this compound, with its concentration varying depending on the starting material and manufacturing process. tinkturenpresse.deeuropa.eu

12-nor-ziza-6(13)-en-2α-yl acetate : This ester is noted for its strong vetiver-like and grapefruit-like aroma. tinkturenpresse.de

The manufacturing process of this compound is designed to enhance its crisp vetiver note by converting the main vetiver alcohols into their less earthy and more dry-woody smelling acetates. nih.govtinkturenpresse.de This transformation allows the inherent odors of the major ketones like khusimone and the vetivones to be more pronounced in the final product. nih.govresearchgate.net

The following table summarizes the key odor-active compounds identified in this compound and their general contribution to the aroma profile.

| Compound Name | Chemical Class | Typical Odor Description |

|---|---|---|

| Khusimone | Ketone | Vetiver-like, rhubarb, grapefruit nih.govtinkturenpresse.de |

| α-Vetivone | Ketone | Strong grapefruit tinkturenpresse.deperfumerflavorist.com |

| β-Vetivone | Ketone | Grapefruit, woody tinkturenpresse.deperfumerflavorist.com |

| Ziza-6(13)-en-3-ones | Ketone | Contributes to the overall vetiver character nih.govresearchgate.net |

| Khusimyl acetate | Ester | A main ester component tinkturenpresse.deeuropa.eu |

| 12-nor-ziza-6(13)-en-2α-yl acetate | Ester | Strong vetiver-like, grapefruit-like tinkturenpresse.de |

Gas Chromatography-Olfactometry (GC-O) for Sensory Profiling of this compound

Quantitative Analysis and Data Interpretation Methodologies

Accurate quantification of the numerous constituents in the complex mixture of this compound is essential for quality control, authentication, and understanding its olfactory properties. nih.govnih.gov Due to the complexity of this compound, which can contain over 200 identifiable compounds, obtaining pure analytical standards for every single component for traditional external or internal calibration is often impractical. mdpi.comsemanticscholar.org

To overcome this challenge, a common and effective approach is the use of internal calibration combined with predicted relative response factors (PRRFs) . nih.govresearchgate.netresearchgate.net This methodology is particularly well-suited for comprehensive two-dimensional gas chromatography (GC×GC) coupled with a flame ionization detector (FID), a technique that provides the necessary separation power for such complex samples. nih.gov

The process generally involves:

Adding a known amount of an internal standard (e.g., tridecane (B166401) or methyl octanoate) to the this compound sample before analysis. researchgate.netgoogle.com

Separating the components using GC×GC-FID.

Calculating the PRRF for each identified constituent. PRRFs are determined based on the compound's molecular formula and structure, which correlate to its response in the FID detector. researchgate.netutas.edu.au The calculation often relies on the principles of combustion enthalpies. researchgate.netunito.it

Quantifying each compound by relating its peak area to the peak area of the internal standard, corrected by the respective PRRF.

This method has been shown to provide reliable and accurate quantitative data for the constituents of both commercial and laboratory-prepared vetiveryl acetates. nih.govresearchgate.net It allows for a comprehensive quantitative profiling of the material, which is crucial for regulatory purposes and for correlating the chemical composition with the final aroma. nih.gov

Given the chemical complexity and variability of this compound, multivariate statistical analysis is a powerful tool for authentication and differentiation. researchgate.netresearchgate.net These statistical methods can analyze large and complex datasets, such as those generated by GC-MS and GC×GC, to identify patterns and relationships that are not apparent from a simple comparison of individual compound concentrations. usamvcluj.ro

Commonly applied multivariate statistical techniques include:

Principal Component Analysis (PCA) : An unsupervised method that reduces the dimensionality of the data while retaining most of the variance. PCA can be used to visualize the similarities and differences between various samples of this compound based on their chemical profiles, helping to cluster them according to origin or manufacturing process. usamvcluj.ro

Partial Least Squares Discriminant Analysis (PLS-DA) : A supervised method that is used to build a model to differentiate between predefined classes of samples. For instance, PLS-DA can be used to create a model that distinguishes between this compound produced by different acetylation methods. usamvcluj.ro

Random Forest : A machine learning algorithm that can be used for classification and regression. It can be applied to GC-MS data to detect adulteration or to classify this compound based on its quality or origin. researchgate.netusamvcluj.ro

By applying these statistical tools to the detailed chemical profiles of this compound, it is possible to:

Authenticate the product and detect potential adulteration.

Differentiate between this compound produced from vetiver oils of different geographical origins. mdpi.com

Correlate the chemical composition with specific manufacturing processes. mdpi.comsemanticscholar.org

Identify key chemical markers that are characteristic of a particular type or quality of this compound. usamvcluj.ro

The combination of advanced analytical techniques like GC×GC with powerful data analysis methods like multivariate statistics provides a robust framework for the comprehensive characterization and quality control of this compound. researchgate.netresearchgate.net

Internal Calibration and Predicted Relative Response Factors for Constituent Quantification

Impact of Geographical Origin and Manufacturing Process on Chemical Composition and Profile

The chemical composition and, consequently, the aromatic profile of this compound are significantly influenced by two main factors: the geographical origin of the vetiver essential oil used as the starting material and the manufacturing process employed for acetylation. researchgate.neteuropa.eu

Impact of Geographical Origin:

Vetiver essential oil, the precursor to this compound, is known to exhibit considerable variation in its chemical composition depending on its geographical source. researchgate.netresearchgate.net Major vetiver oil producing regions include Haiti, Indonesia (Java), India, Brazil, and Réunion. tinkturenpresse.deeuropa.eu These variations are attributed to differences in soil, climate, cultivation practices, and the specific chemotype of the Vetiveria zizanioides grass grown. researchgate.net

For example, Haitian and Réunion (Bourbon) vetiver oils are typically rich in sesquiterpene alcohols, making them desirable for producing high-quality this compound. researchgate.net In contrast, Indonesian oils often have a higher content of hydrocarbon derivatives. researchgate.net These differences in the starting material directly translate to variations in the final this compound. A this compound produced from Haitian vetiver oil will have a different ester and ketone profile compared to one produced from Javanese oil. europa.eu

The following table illustrates the general compositional differences in vetiver oils from various origins, which in turn affects the resulting this compound.

| Geographical Origin | Typical Chemical Profile of Vetiver Oil | Impact on this compound |

|---|---|---|

| Haiti | High in sesquiterpene alcohols (e.g., khusimol) researchgate.net | Often preferred for producing high-quality this compound with a rich ester content. researchgate.net |

| Indonesia (Java) | Rich in hydrocarbon derivatives researchgate.net | Results in a different balance of constituents in the final product. researchgate.net |

| India | Varies, with North Indian oil being highly valued in perfumery researchgate.net | Leads to a distinct aromatic profile in the resulting acetate. researchgate.net |

| Brazil | Shows a unique chemical fingerprint europa.euresearchgate.net | Contributes to the diversity of commercially available vetiveryl acetates. europa.eu |

Impact of Manufacturing Process:

This compound is produced by the acetylation of vetiver essential oil. nih.govresearchgate.net The specific method of acetylation has a profound impact on the final chemical composition. europa.eu There are several industrial processes, which can be broadly categorized:

Acetylation of the whole vetiver oil : This process converts the alcohols present in the crude oil into their corresponding acetates. europa.eu

Acetylation of "vetiverol" : In this method, the vetiver oil is first refined to isolate a fraction rich in sesquiterpene alcohols, known as vetiverol. This vetiverol is then acetylated. europa.euresearchgate.net This results in a different composition compared to the acetylation of the whole oil. europa.eu

Biocatalytic Acetylation : More sustainable methods using enzymes, such as lipase (B570770), to catalyze the acetylation of vetiver oil are also being explored. mdpi.comgoogle.com These enzymatic processes can offer high chemoselectivity, for instance, by preferentially acetylating primary alcohols over secondary and tertiary ones, leading to a unique this compound profile. google.com

Biological Activities and Mechanistic Investigations of Vetiveryl Acetate

Interaction with Olfactory Receptors and Neurobiological Pathways

The aroma of vetiveryl acetate (B1210297) is perceived through its interaction with olfactory receptors in the nasal cavity, which can in turn influence mood and emotional states.

Mechanism of Action via G-Protein-Coupled Olfactory Receptor Proteins

The sense of smell is initiated by the binding of odorant molecules to olfactory receptors (ORs), which are part of the large G-protein-coupled receptor (GPCR) family. wikipedia.org When vetiveryl acetate is inhaled, its constituent molecules travel to the olfactory epithelium in the nasal cavity. There, they bind to specific OR proteins on the surface of olfactory receptor neurons. This binding event triggers a conformational change in the receptor, activating an intracellular signaling cascade. wikipedia.org

This cascade begins with the activation of a specialized G-protein, often referred to as Golf. The activated G-protein then stimulates adenylate cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). wikipedia.org The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where the information is processed, resulting in the perception of this compound's distinct scent. The complexity of this compound, being a mixture of numerous molecules, means that it likely interacts with a variety of ORs, contributing to its rich and multifaceted aroma profile. europa.eu

Influence on Mood, Relaxation, and Emotional Well-being

The perception of odors is closely linked to the brain's limbic system, which plays a crucial role in emotion, memory, and behavior. The olfactory bulb has direct connections to the amygdala and hippocampus, key areas involved in emotional processing and memory formation. This anatomical linkage provides a basis for the observed effects of aromas on mood and well-being.

This compound, with its characteristic earthy and woody scent, is widely used in aromatherapy to foster relaxation and a sense of calm. arogreen.comvanaroma.online Its fragrance is believed to have a grounding effect, potentially helping to alleviate feelings of stress and anxiety. While direct clinical trials on this compound specifically are limited, the traditional use of vetiver oil in practices like Ayurvedic medicine for its calming properties supports these anecdotal observations. dmg.esijpsonline.com The subjective experience of a pleasant scent can itself contribute to an improved emotional state.

Antimicrobial Efficacy and Underlying Mechanisms

Research has indicated that this compound possesses antimicrobial properties, suggesting its potential for use as a natural preservative and therapeutic agent. ontosight.ai

Broad-Spectrum Activity against Bacterial Pathogens

Studies have investigated the antibacterial effects of vetiver oil and its components, including this compound, against a range of pathogenic bacteria. Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria.

Some studies have reported significant inhibitory activity against Staphylococcus aureus. cabidigitallibrary.org For instance, one study found the minimum inhibitory concentration (MIC) of a compound containing this compound against Staphylococcus aureus to be 0.25% (v/v). However, other research has shown more moderate activity. cabidigitallibrary.org

In the case of Escherichia coli, the results are more varied. One source reported a high MIC value of >4% (v/v), suggesting limited efficacy. Conversely, other studies on vetiver root oil have shown notable antibacterial action against E. coli. cabidigitallibrary.org Research has also indicated inhibitory effects against Clostridium difficile, with a reported MIC of 0.25% (v/v).

The proposed mechanism for this antibacterial action involves the disruption of the bacterial cell structure, leading to the leakage of protoplasm and ultimately cell death. mednexus.org The lipophilic nature of sesquiterpene compounds found in vetiver derivatives likely facilitates their interaction with the bacterial cell membrane.

Table 1: Minimum Inhibitory Concentration (MIC) of a this compound-Containing Compound Against Various Pathogens

| Pathogen | MIC (v/v) |

|---|---|

| Staphylococcus aureus | 0.25% |

| Escherichia coli | >4% |

| Clostridium difficile | 0.25% |

| Candida albicans | 0.50% |

Data sourced from a study on the antimicrobial properties of a compound containing this compound.

Antifungal Properties against Fungi

This compound has also demonstrated antifungal activity. Studies have shown its effectiveness against fungi such as Candida albicans, a common cause of opportunistic infections in humans. ijpsonline.com Research has reported a Minimum Inhibitory Concentration (MIC) of 0.50% (v/v) for a compound containing this compound against C. albicans. Other research on vetiver oil has also confirmed its inhibitory effect on the growth of C. albicans. ijpsonline.com The antifungal mechanism is thought to be similar to its antibacterial action, involving the disruption of the fungal cell membrane.

Potential as Natural Preservatives and Therapeutic Agents

The demonstrated broad-spectrum antimicrobial activity of this compound suggests its potential application as a natural preservative in cosmetic and food products. Its ability to inhibit the growth of bacteria and fungi could help to extend the shelf life of these products and reduce the need for synthetic preservatives. Furthermore, its antimicrobial properties open up possibilities for its use in therapeutic applications, although more extensive research is required to validate these potential uses. researchgate.net

Anti-inflammatory Properties and Research into Dermatological Applications

This compound, as a derivative of vetiver oil, is implicated in the anti-inflammatory activities associated with the essential oil. Research into vetiver essential oil has demonstrated significant anti-inflammatory properties, which are often attributed to its complex mixture of sesquiterpenoids and their derivatives. sciensage.infoijpsonline.comijpsonline.com Vetiver oil is noted for its use in managing inflammations related to the circulatory and nervous systems and is also employed for skin inflammation resulting from sun exposure and dehydration. ijpsonline.com

The anti-inflammatory potential of this compound has been explored in cellular models. One study found that it could inhibit the production of pro-inflammatory cytokines in cultured human cells. This suggests a potential mechanism for its anti-inflammatory effects and points towards its utility in managing inflammatory conditions. The broader vetiver oil has been shown to modulate global gene expression and impact signaling pathways related to tissue remodeling. sciensage.info Specifically, it can regulate the expression of inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interferon-β. sciensage.info

These properties have led to research into its use for dermatological applications. Given its potential to reduce inflammation, this compound and vetiver oil are considered for formulations aimed at treating skin conditions like eczema or psoriasis. nih.gov The traditional use of vetiver for skin diseases further supports its application in modern cosmetics and therapeutic skincare products. sciensage.info Flavonoids and other phytochemicals present in plant extracts are known to inhibit signaling pathways like NF-κB and MAPK, which are crucial in the inflammatory response of skin conditions such as atopic dermatitis. nih.gov

Antioxidant Capacity and Free Radical Scavenging Activity

This compound is a component of vetiver essential oil, which has demonstrated significant antioxidant and free radical scavenging capabilities. nih.govresearchgate.net The antioxidant activity of an essential oil is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases and cellular damage. cenderawasiharomatics.comnih.gov

In vitro studies have confirmed the potent antioxidant power of vetiver oil. nih.gov One key method used to evaluate this is the DPPH (1,1-diphenyl-2-picrylhydrazyl) free radical scavenging assay. nih.govresearchgate.net In one such study, a 10 microL/mL methanol (B129727) solution of vetiver oil exhibited approximately 93% free radical scavenging activity, a level comparable to the standard antioxidant Butylated Hydroxytoluene (BHT) at a 10 mM concentration. nih.gov However, its capacity for metal chelation was found to be relatively weak in the same study. nih.gov

The antioxidant effects of vetiver oil are attributed to several of its constituents. Research has identified specific compounds, such as β-vetivenene, α-vetivone, and β-vetivone, as being responsible for the strong antioxidant activity observed in the crude oil. nih.govcenderawasiharomatics.com The presence of these and other active molecules suggests that vetiver oil and its components, including this compound, could serve as potential natural antioxidants. nih.gov The stimulation of the body's own antioxidant enzyme systems is another proposed mechanism by which vetiver extracts may reduce oxidative stress. nih.gov

The antioxidant capacity of vetiver oil extracts can vary depending on the extraction method used, which affects the concentration of active compounds. For instance, IC₅₀ values (the concentration required to inhibit 50% of DPPH free radicals) for vetiver extracts have been shown to range from 1.39 to 4.54 mg/mL depending on the extraction technique. mdpi.comresearchgate.net

Table 1: Antioxidant Activity of Vetiver Oil Compared to Standards

| Substance | Concentration | Assay | Activity |

| Vetiver Oil | 10 µL/mL | DPPH Free Radical Scavenging | ~93% inhibition nih.gov |

| Butylated Hydroxytoluene (BHT) | 10 mM | DPPH Free Radical Scavenging | 93% inhibition nih.gov |

| α-Tocopherol | 0.1 mM | DPPH Free Radical Scavenging | 89% inhibition nih.gov |

| Vetiver Oil | 10 µL/mL | Fe2+ Metal Chelating | ~34% activity nih.gov |

| EDTA | 1 mM | Fe2+ Metal Chelating | ~97% activity nih.gov |

Insecticidal and Repellent Activities

Vetiver oil, from which this compound is derived, has long been recognized for its insecticidal and repellent properties. cenderawasiharomatics.comniscpr.res.in Traditionally, vetiver roots have been placed among clothing to repel moths and other insects. cenderawasiharomatics.comgoogle.com Scientific research has substantiated these uses, identifying specific compounds within the oil that are responsible for these effects.

Several key constituents of vetiver oil have been identified as active insect repellents, including the ketones α-vetivone and β-vetivone, khusimone, and the aldehydes zizanal (B1363117) and epizizanal. cenderawasiharomatics.comniscpr.res.ingoogle.com Other compounds such as nootkatone, zizanol, and bicyclovetivenol have also demonstrated repellent activity, particularly against the Formosan subterranean termite. niscpr.res.in Nootkatone, a sesquiterpene also found in grapefruit, has been shown to be an effective repellent and toxicant against ants, ticks, and cockroaches. google.com

The oil and its extracts have shown efficacy against a range of insects:

Mosquitoes: Vetiver oil has demonstrated larvicidal and repellent activity against the malaria vector, Anopheles stephensi, and other mosquito species like Aedes aegypti, Aedes albopictus, and Culex quinquefasciatus. niscpr.res.innih.gov

Termites: Compounds like nootkatone, zizanol, and bicyclovetivenol are repellent to the Formosan subterranean termite (Coptotermes formosanus). niscpr.res.in

Beetles: Extracts of vetiver have been found to be toxic to the red flour beetle, Tribolium castaneum. maxwellsci.comresearchgate.net

Other Pests: Vetiver oil is also known to repel flies and cockroaches. cenderawasiharomatics.comgoogle.com

Research indicates that the volatility of the compounds can be inversely related to their repellent effectiveness, with less volatile compounds like the vetivones showing more persistent effects. cenderawasiharomatics.com The demonstrated insecticidal and repellent activities suggest that extracts and components from vetiver, including this compound, could be utilized as biopesticides. niscpr.res.inmaxwellsci.com

Synergistic Effects of Constituent Compounds on Overall Bioactivity

Synergism occurs when the combined effect of multiple compounds is greater than the sum of their individual effects. frontiersin.org In the context of vetiver oil, this means that compounds like this compound, vetiverol, α-vetivone, β-vetivone, khusimone, and various sesquiterpenes may work together to enhance the oil's therapeutic and biological properties. ijpsonline.comijpsonline.com

This "multi-component, multi-target" reality underscores the complexity of assessing the bioactivity of natural extracts. frontiersin.org The biological activity of this compound is therefore best understood within the chemical context of the entire essential oil, where its effects may be amplified or complemented by the host of other molecules present.

Research Oriented Applications and Product Development of Vetiveryl Acetate

Innovations in Fragrance and Perfumery Formulations

Vetiveryl acetate (B1210297) is prized in perfumery for its refined, smooth, and woody-earthy scent, which is less harsh and rooty than natural vetiver oil. fraterworks.compellwall.com It is produced through the acetylation of vetiverol, the primary alcohol component of vetiver essential oil. thebulkcart.com This process transforms the raw, sometimes harsh notes of vetiver oil into a more elegant and versatile ingredient. researchgate.net

One of the most valued properties of vetiveryl acetate is its exceptional performance as a fragrance fixative. fraterworks.comvidesanges.com Its high molecular weight and ester-based structure contribute to its low volatility, allowing it to anchor more volatile top and middle notes in a perfume composition. This extends the fragrance's longevity on the skin, with some studies noting it can last for over 360 hours on a smelling strip. fraterworks.comfraterworks.com This tenacity makes it an indispensable component in high-end perfumes, ensuring a lasting and consistent scent experience. pellwall.comdmg.es

The versatility of this compound is evident in its use across different fragrance families, including chypres, modern aldehydic perfumes, and oriental blends. fraterworks.comthegoodscentscompany.com It can impart a fresh lift and warmth to a fragrance without overpowering it. pellwall.com Research has shown that the acetylation process can introduce grapefruit, sandalwood, and cedarwood undertones, further expanding its olfactory palette. researchgate.net This ability to create complex and balanced scent profiles has made it a favorite among perfumers for decades. pellwall.com

Table 1: Aromatic Compound Compatibility with this compound

| Aromatic Compound | Olfactory Effect of Combination |

| Sandalwood | Enhances woody and creamy notes |

| Patchouli | Creates a rich, earthy, and sophisticated blend |

| Citrus Notes | Adds a bright, fresh, and modern twist |

| Orris | Results in a powdery, elegant, and refined accord |

| Ionones | Complements floral and violet notes |

| Opopanax | Adds warmth and a balsamic character |

| Olibanum | Creates a resinous and spiritual dimension |

Role as a Fixative and Enhancer of Fragrance Longevity

Cosmetic Science and Skincare Product Integration for Health and Stability

Beyond its use in perfumery, this compound is increasingly being integrated into cosmetic and skincare products. Its antimicrobial and antioxidant properties make it a valuable ingredient for improving skin health and product stability. These properties can help protect the skin from environmental stressors and inhibit the growth of harmful microorganisms.

The stability of this compound in various formulations, including soaps, lotions, and creams, is another key advantage. thebulkcart.comultranl.com It maintains its aromatic integrity even in the presence of harsh chemicals, ensuring that the final product retains its desired fragrance. thebulkcart.com This makes it a versatile ingredient for a wide range of personal care products. vanaroma.online

Exploration of Advanced Therapeutic Formulations Beyond Traditional Aromatherapy

While this compound is a popular choice in aromatherapy for its calming and grounding aroma, ongoing research is exploring its potential for more advanced therapeutic applications. Its anti-inflammatory properties have opened up avenues for research into formulations for treating skin conditions like eczema and psoriasis.

Studies have also indicated that vetiver oil, the precursor to this compound, possesses anti-proliferative and anti-inflammatory activity, and can modulate gene expression related to tissue remodeling and cholesterol metabolism. sciensage.info These findings suggest that this compound may have broader therapeutic potential, although further research is needed to substantiate these claims.

Utilization as a Reference Standard in Analytical Chemistry

In the field of analytical chemistry, this compound serves as a valuable reference compound. Its distinct chemical structure and well-documented properties allow for accurate calibration in chromatographic methods, such as gas chromatography-mass spectrometry (GC-MS). This enhances the reliability of analytical results when identifying and quantifying similar compounds in complex mixtures.

The use of this compound as a reference standard is crucial for quality control in the fragrance and cosmetic industries, ensuring the consistency and purity of raw materials and finished products.

Regulatory Science, Safety Assessments, and Environmental Considerations for Vetiveryl Acetate

Regulatory Status and Ongoing Investigations by National and International Authorities

Vetiveryl acetate (B1210297), a complex fragrance ingredient derived from vetiver oil, has been subject to scrutiny by various international regulatory bodies due to its widespread use in cosmetic and fragrance products. europa.euresearchgate.net The primary authorities involved in its safety assessment include the Scientific Committee on Consumer Safety (SCCS) in Europe and the International Fragrance Association (IFRA). europa.euifrafragrance.org

The regulatory history of vetiveryl acetate highlights a progressively stringent evaluation of its safety. In 2006, the Scientific Committee on Consumer Products (SCCP), the precursor to the SCCS, concluded that the information available was inadequate to assess the safe use of the substance, particularly concerning its sensitization potential. europa.eucriticalcatalyst.com This led to a call for more comprehensive data on the chemical's characterization, purity, and potential impurities. europa.eu

A subsequent submission by IFRA in 2013 aimed to address these concerns and demonstrate the safety of this compound in leave-on and rinse-off cosmetic products. europa.eu However, a 2014 opinion by the SCCS deemed the updated dossier still insufficient. europa.eu The committee raised significant concerns regarding the lack of detailed information on the composition of different batches of this compound used in toxicological studies. europa.eueuropa.eu Since this compound is a complex mixture of approximately 100 substances, with about 40% of its constituents remaining unidentified, the SCCS could not definitively assess its safety. europa.eu

A major point of contention has been the observed genotoxic potential in some studies, leading the SCCS to consider this compound unsafe as a cosmetic ingredient in its 2014 opinion due to these concerns. europa.euperflavory.com The committee also noted evidence of skin and eye irritation potential. europa.eu

In response to these regulatory challenges, the industry has continued to conduct research. IFRA has established standards for the use of acetylated vetiver oil, recommending specific concentration limits for various product categories. criticalcatalyst.comthegoodscentscompany.com For instance, the limit is set at 0.90% for hydroalcoholic-based fragrances and 0.10% for products like face creams and body lotions. criticalcatalyst.com These standards are based on a quantitative risk assessment approach. ifrafragrance.org

More recently, a 2019 SCCS opinion on Acetylated Vetiver Oil (AVO) considered it safe for use in cosmetic products under specific conditions, including the addition of 1% alpha-tocopherol (B171835). criticalcatalyst.com However, the European Food Safety Authority (EFSA) noted that industry support for this compound as a flavouring agent had been withdrawn. europa.eu

Ongoing investigations continue to emphasize the need for a complete chemical characterization of this compound and comprehensive toxicological data to ensure consumer safety. researchgate.neteuropa.eu The complex and variable nature of this natural-derived substance remains a central challenge for regulatory bodies. europa.eu

Genotoxicity and Mutagenicity Assessments

The genotoxic potential of this compound has been a significant area of investigation and a key factor in its regulatory evaluation. A number of in vitro studies have been conducted to assess its ability to cause genetic mutations or chromosomal damage.

Analysis of Genotoxic Potential and Possible Impurity-Related Effects

Initial genotoxicity screenings of this compound produced some concerning results. A bacterial reverse mutation test, commonly known as the Ames test, indicated mutagenic activity in the bacterial strain TA100 for a particular batch of this compound with a 65.9% ester component purity. europa.eu This positive result raised questions about the intrinsic properties of the main components of this compound or the potential role of impurities in its genotoxic effects. europa.eu

The complex and variable composition of this compound, which is derived from the acetylation of vetiver oil, makes it challenging to pinpoint the exact cause of the observed genotoxicity. europa.euresearchgate.net The substance is a mixture of over 100 constituents, and the composition can vary depending on the source of the vetiver oil and the acetylation process used. europa.eu This variability means that different batches may have different toxicological profiles. The SCCS has highlighted that without a full characterization of the constituents, including impurities, a complete assessment of genotoxicity is difficult. europa.eu

Further in vitro studies, including a mammalian cell chromosomal aberration test using Chinese Hamster Ovary (CHO) cells and human peripheral blood lymphocytes, as well as a mammalian cell gene mutation test on mouse lymphoma L5178Y cells, have been conducted. europa.eu While some studies have shown no mutagenic activity, the initial positive Ames test has remained a point of concern for regulatory bodies like the SCCS. europa.euresearchgate.net The potential for certain constituents, such as aldehydes and ketones within the mixture, to react with DNA has been acknowledged. criticalcatalyst.comeuropa.eu

Influence of Antioxidant Additives (e.g., alpha-tocopherol) on Test Outcomes

A significant finding in the genotoxicity assessment of this compound was the influence of antioxidant additives, specifically alpha-tocopherol (Vitamin E). It was discovered that the addition of alpha-tocopherol could eliminate the mutagenic activity observed in the Ames test. europa.eu

Subsequent genotoxicity tests were performed on this compound containing 1% alpha-tocopherol. europa.eueuropa.eu While these tests yielded negative results, the SCCS considered them to have no value in evaluating the genotoxic potential of this compound itself. europa.eu The reasoning is that alpha-tocopherol is a known antioxidant that can scavenge free radicals, thereby potentially masking the mutagenic effects of the substance being tested. europa.eu Consequently, the SCCS concluded that new genotoxicity data for this compound without the inclusion of alpha-tocopherol were necessary to properly assess its safety. europa.eu

This has led to a regulatory position where, for this compound to be considered safe, it must be used with an antioxidant like alpha-tocopherol to mitigate any potential genotoxic risk. criticalcatalyst.com However, the underlying concern about the inherent genotoxicity of certain components of the this compound mixture remains.

Dermal Sensitization and Skin Irritation Studies

The potential for this compound to cause skin sensitization and irritation has been a key focus of its safety assessment. Various studies, including human tests and animal assays, have been conducted to evaluate these endpoints.

Evidence suggests that this compound has the potential for both skin irritation and sensitization. europa.eu Early studies, though now considered ethically unacceptable, such as human maximization tests, indicated an "intermediate sensitising potential" for this compound. europa.eu More contemporary assessments have aimed to provide a more robust characterization of this risk.

In a study involving 231 human volunteers using closed patch testing, this compound (76% purity) was found to be irritating to some subjects, causing erythema. europa.eu The SCCS has also noted that signs of skin irritation, including slight to moderate erythema and edema, were observed in an acute dermal toxicity study. europa.eu

Regarding skin sensitization, this compound is classified as a moderate skin sensitizer (B1316253) based on animal studies. criticalcatalyst.comeuropa.eu The Local Lymph Node Assay (LLNA) has been used to evaluate its sensitization potential. ifrafragrance.org The Research Institute for Fragrance Materials (RIFM) Expert Panel reviewed the critical effect data and established a No Expected Sensitization Induction Level (NESIL) of 2300 µg/cm² based on the weight of evidence. ifrafragrance.org

Despite the classification as a moderate sensitizer from animal data, results from a Human Repeated Insult Patch Test (HRIPT) and the long history of the ingredient's use have led the SCCS to believe it is unlikely to cause contact allergy in humans at the concentrations recommended by IFRA. criticalcatalyst.comnih.gov In one HRIPT study with 112 subjects, no sensitization was induced. nih.gov

Long-Term Exposure and Systemic Toxicity Research

Research into the long-term effects and systemic toxicity of this compound has primarily focused on its oral toxicity profile.

Oral Toxicity Profiles and Acute Toxicity Assessment

The acute oral toxicity of this compound is considered to be low. researchgate.net Studies in rats have reported a Lethal Dose 50 (LD50) of greater than 5000 mg/kg of body weight, suggesting a low level of acute toxicity when ingested. perflavory.comthegoodscentscompany.com An acute oral toxicity study in Wistar rats also indicated an LD50 value greater than 2000 mg/kg body weight.

However, the SCCS has expressed reservations about the evaluation of acute toxicity. europa.eu They have stated that the submitted studies cannot be fully evaluated because of insufficient information on the composition of the this compound used in the tests. europa.eu The lack of detailed compositional data for the test substances makes it difficult to definitively assess the acute toxicity of the this compound that is currently on the market. europa.eu

Investigations into Organ-Specific Effects (e.g., Hepatotoxicity)

This compound's potential for organ-specific toxicity, particularly hepatotoxicity, has been a subject of investigation in repeated dose toxicity studies. In a 28-day oral toxicity study conducted on rats, effects on the liver were observed at the highest dose tested. europa.eu While acute toxicity of this compound is considered low, with oral LD50 values greater than 2000 mg/kg, concerns regarding long-term exposure risks, including hepatotoxicity at a dose of 1000 mg/kg/day in rats, have been noted.

The liver and the hematological system have been identified as the most frequently affected organs in animal studies involving oral administration of various cosmetic ingredients. d-nb.info Key indicators of hepatotoxicity often include changes in liver weight, elevated levels of liver enzymes, and alterations in serum cholesterol and bilirubin. d-nb.info For some cosmetic ingredients, observed effects like simultaneous increases in serum AST, cholesterol, and triglycerides, along with fat accumulation in hepatocytes, could suggest a potential for inducing steatosis. d-nb.info

It is important to note that this compound is a complex mixture of approximately 100 substances, and its composition can vary depending on the source of the vetiver oil and the acetylation process. europa.eu This variability presents challenges in toxicological assessments. europa.eu The Scientific Committee on Consumer Safety (SCCS) has highlighted that the liver and kidneys were the only target organs affected in oral repeated dose toxicity studies of certain terpene alcohols, which are structurally related to components of this compound. researchgate.net However, the systemic toxicity was generally considered to be of low magnitude. researchgate.net

Table 1: Summary of Repeated Dose Oral Toxicity Study of this compound

| Guideline | Species/Strain | Group Size | Dose Levels (mg/kg bw/day) | Route of Administration | Key Findings |

|---|---|---|---|---|---|

| OECD TG 407 | Rat/Sprague-Dawley | 5 animals per sex | 0, 125, 300, 1000 | Oral (gavage) | Effects on the liver observed at the highest dose. europa.eu |

Regulatory Compliance and Standardization in the Industry

The use of this compound in consumer products is governed by a framework of regulatory science and industry standards to ensure its safe use. This involves rigorous safety assessments and the establishment of guidelines by international bodies.